molecular formula C10H16N2O B13885258 1-[1-(Furan-2-yl)ethyl]piperazine

1-[1-(Furan-2-yl)ethyl]piperazine

Cat. No.: B13885258
M. Wt: 180.25 g/mol
InChI Key: IDPIEKHLYCYBGY-UHFFFAOYSA-N
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Description

1-[1-(Furan-2-yl)ethyl]piperazine is a piperazine derivative featuring a furan-2-yl ethyl group attached to one of the nitrogen atoms of the piperazine ring. The furan moiety introduces an electron-rich aromatic heterocycle, while the ethyl linker provides flexibility and modulates hydrophobicity. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-[1-(furan-2-yl)ethyl]piperazine

InChI

InChI=1S/C10H16N2O/c1-9(10-3-2-8-13-10)12-6-4-11-5-7-12/h2-3,8-9,11H,4-7H2,1H3

InChI Key

IDPIEKHLYCYBGY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[1-(Furan-2-yl)ethyl]piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Furan-2-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield various N-substituted piperazine derivatives.

Scientific Research Applications

1-[1-(Furan-2-yl)ethyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Furan-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in the context of its potential use as an anthelmintic agent.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features

The compound’s key distinction lies in its furan-2-yl ethyl substituent. Below is a comparative analysis with similar piperazine derivatives:

Table 1: Structural Comparison of Piperazine Derivatives
Compound Substituent Linkage Key Features
1-[1-(Furan-2-yl)ethyl]piperazine Furan-2-yl ethyl Ethyl Flexible, electron-rich aromatic group
1-(2-Furoyl)piperazine Furan-2-carbonyl Carbonyl Rigid, planar acyl group
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃-phenyl Direct Electron-withdrawing group, 5-HT1B/1C agonist
1-(4-Chlorobenzhydryl)piperazine Chlorobenzhydryl Direct Bulky hydrophobic group, cytotoxic activity
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-MeO-phenyl Direct Electron-donating group, hallucinogenic effects

Key Observations :

  • Furan vs.
  • Linkage Flexibility : The ethyl spacer in the target compound may enhance conformational adaptability for receptor binding compared to rigid acyl or direct aryl linkages .
Table 2: Functional Comparison of Piperazine Derivatives
Compound Biological Activity Mechanism/Potency Reference
TFMPP 5-HT1B/1C agonist, suppresses locomotion EC₅₀ ~10 nM (5-HT1B binding)
1-(4-Chlorobenzhydryl)piperazine Cytotoxic (IC₅₀: 2–10 µM in cancer cells) Apoptosis induction
1-(2-Furoyl)piperazine Unreported, potential CNS modulation Structural similarity to 5-HT ligands
MeOPP Hallucinogenic effects Partial 5-HT2A agonism

Hypothesized Activity of 1-[1-(Furan-2-yl)ethyl]piperazine :

  • The furan-ethyl group may confer moderate 5-HT receptor affinity , similar to TFMPP but with altered selectivity due to electronic differences.
  • Enhanced solubility from the furan oxygen could improve bioavailability compared to hydrophobic aryl derivatives .

Physicochemical Properties

  • pKa : Piperazine nitrogens typically have pKa₁ ~3.7 and pKa₂ ~7.9, similar to HEHPP (a dihydroxyethyl piperazine) .

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